molecular formula C21H20ClNO B1393880 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-27-2

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393880
M. Wt: 337.8 g/mol
InChI Key: GQCOXVBNAKNNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products, such as quinine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a tert-butylphenyl group, and a carbonyl chloride group. The positions of these groups (2-position for the tert-butylphenyl and 4-position for the carbonyl chloride) would significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich quinoline ring and the electron-withdrawing carbonyl chloride group. The tert-butylphenyl group is likely quite inert. Without specific experimental data, it’s difficult to predict the exact reactions this compound would undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline and phenyl rings may contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

1. Polymerization Catalysts

  • Imine vanadyl complexes, involving similar quinolinolato ligands, have been utilized as pre-catalysts for the polymerization of ethylene, showing high activity and producing linear polyethylene. These complexes demonstrate potential in ethylene polymerization and ring opening polymerization of ε-caprolactone (Ma et al., 2014).

2. Sensor Technology

  • Palladium complexes based on similar quinoline derivatives have been used in nanogravimetric sensors for detecting carbon monoxide. These sensors display good reproducibility and sensitivity, highlighting the applicability of such compounds in environmental monitoring (Antonaroli et al., 2015).

3. Luminescent Materials

  • Compounds structurally related to 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride have been synthesized and utilized in organic light-emitting diodes (OLEDs). These materials exhibit strong red color luminescence, offering potential applications in display technologies (Chang & Chow, 2011).

4. Coordination Chemistry

  • Copper(I) and palladium complexes involving similar quinoline ligands have been studied, revealing insights into their coordination chemistry and potential applications in catalysis and materials science (Pasquali et al., 1983).

5. Organic Synthesis

  • Quinoline derivatives have been utilized in the synthesis of isoquinolines, a key structural motif in many natural products and pharmaceuticals, demonstrating the versatility of these compounds in organic synthetic methodologies (Pilgrim et al., 2013).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in pharmaceuticals, materials science, or as a synthetic intermediate in organic chemistry .

properties

IUPAC Name

2-(4-tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-13-6-5-7-16-17(20(22)24)12-18(23-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCOXVBNAKNNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156800
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-27-2
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.